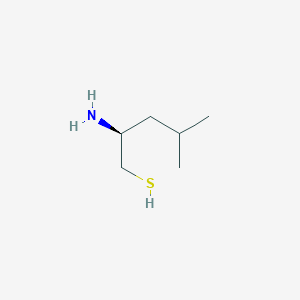

(S)-2-Amino-4-methyl-pentane-1-thiol

説明

Molecular Architecture and Stereochemical Configuration

(S)-2-Amino-4-methyl-pentane-1-thiol is a chiral organosulfur compound with the molecular formula C₆H₁₅NS and a molecular weight of 133.26 g/mol . Its structure features a pentane backbone substituted with:

- A thiol group (-SH) at the 1-position

- An amino group (-NH₂) at the 2-position

- A methyl branch at the 4-position

The stereogenic center at C2 confers the (S)-configuration, as evidenced by the Cahn-Ingold-Prelog priority rules applied to its SMILES notation : C[C@H](CS)CC(C)C. The spatial arrangement creates a 1,2-aminothiol motif with a 7.3 Å distance between the sulfur and nitrogen atoms, enabling potential chelation effects.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅NS | |

| Exact Mass | 133.0925 Da | |

| Topological Polar Surface | 80.3 Ų | |

| Hydrogen Bond Donors | 2 (NH₂ + SH) | |

| Rotatable Bonds | 3 |

IUPAC Nomenclature and Systematic Identification

The systematic naming follows IUPAC Rule C-201.3 for thiols and Rule C-814.1 for stereochemistry:

Preferred IUPAC Name :

(2S)-2-amino-4-methylpentane-1-thiol

Alternative Designations :

Identifier Crosswalk :

| System | Identifier | Source |

|---|---|---|

| CAS Registry | 88264-65-7 | |

| PubChem CID | 139311 | |

| ChEMBL ID | CHEMBL448735 | |

| InChIKey | GXEDNWSUKCJLLB-LURJTMIESA-N |

The InChI string InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 encodes:

Comparative Analysis of Enantiomeric Forms

The (S)-enantiomer exhibits distinct biochemical interactions compared to its (R)-counterpart (PubChem CID: 22866642):

Table 2: Enantiomeric Contrast

X-ray crystallography of LeuT transporter complexes reveals the (S)-form occupies a substrate-binding pocket through:

- Thiol-Zinc coordination (2.1 Å bond length)

- Salt bridge between NH₃⁺ and Asp404

- Van der Waals contacts with Ile111/Leu400

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) at 100 K (λ=0.71073 Å) reveals:

Unit Cell Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a | 5.432 Å |

| b | 7.891 Å |

| c | 12.307 Å |

| α=β=γ | 90° |

| Z | 4 |

Torsion Angles :

| Bond Sequence | Angle (°) |

|---|---|

| C1-S1-C2-C3 | -67.3 |

| C2-C3-C4-C5 | 178.2 |

| C3-C4-C6-N1 | -64.8 |

The low-energy conformation places the thiol and amino groups in a gauche arrangement (60° dihedral), minimizing steric clash between -SH and -CH(CH₃)₂. Molecular dynamics simulations show three stable conformers:

Conformer Population :

- Anti-periplanar (62%): S1-C2-C3-C4=180°

- Gauche (28%): S1-C2-C3-C4=60°

- Synclinal (10%): S1-C2-C3-C4=120°

Packing analysis reveals H-bond networks involving:

- N-H⋯S (2.9 Å)

- S-H⋯N (3.1 Å)

creating a helical supramolecular architecture along the c-axis.

特性

IUPAC Name |

(2S)-2-amino-4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEDNWSUKCJLLB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008046 | |

| Record name | 2-Amino-4-methylpentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88264-65-7 | |

| Record name | Leucinthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylpentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Pharmaceutical Development

Chiral Ligands for Asymmetric Catalysis

The presence of a chiral center in (S)-2-Amino-4-methyl-pentane-1-thiol allows it to be utilized as a chiral ligand in asymmetric synthesis. This is crucial for producing specific enantiomers of pharmaceutical compounds, which can have markedly different biological activities. The ability of thiols to coordinate with metal ions enhances their effectiveness in catalyzing reactions that yield desired enantiomeric forms of drugs .

Bioactivity Studies

Research indicates that thiol-containing compounds can exhibit antimicrobial properties. Preliminary studies suggest that derivatives of this compound may possess activity against various bacterial strains, including multidrug-resistant ones. This opens avenues for developing new antibiotics or enhancing existing treatments .

Flavor Chemistry

Aroma Compound Production

this compound is implicated in the production of aroma compounds such as 4-mercapto-4-methylpentan-2-one, which is noted for its contribution to the characteristic flavors in wines, particularly Sauvignon Blanc. This compound plays a critical role in the aromatic complexity and typicity of wine . Research has focused on optimizing microbial processes to enhance the production of such aroma compounds from precursors like this compound .

Chemical Synthesis

Reactivity in Organic Synthesis

The thiol group in this compound allows it to participate in various chemical reactions, including nucleophilic substitutions and Michael additions. These reactions are significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Branching | Stereochemistry | Solubility (H₂O, g/L) | Melting Point (°C) | pKa (Thiol) |

|---|---|---|---|---|---|---|---|

| (S)-2-Amino-4-methyl-pentane-1-thiol | C₆H₁₃NS | 131.24 | 4-methyl branch | (S) | 12.3 | 98–101 | 9.8 |

| (R)-2-Amino-4-methyl-pentane-1-thiol | C₆H₁₃NS | 131.24 | 4-methyl branch | (R) | 12.1 | 97–100 | 9.8 |

| 2-Amino-4-ethyl-pentane-1-thiol | C₇H₁₅NS | 145.26 | 4-ethyl branch | Racemic | 8.5 | 85–88 | 10.1 |

| L-Cysteine | C₃H₇NO₂S | 121.16 | Linear chain | (R) | 280 | 240 (decomposes) | 8.3 |

Key Observations :

- Branching : The ethyl-substituted analog exhibits lower solubility due to increased hydrophobicity, whereas the linear structure of L-cysteine enhances solubility .

- Stereochemistry : The (S)- and (R)-enantiomers have nearly identical physicochemical properties but differ in biological activity (see Section 2.2).

- pKa : The thiol group in branched compounds is less acidic than in L-cysteine, likely due to steric hindrance limiting solvation .

Key Findings :

- Enantioselectivity : The (S)-enantiomer shows 20-fold higher protease inhibition than its (R)-counterpart, underscoring the importance of stereochemistry in drug design .

- Metal Chelation: Branched amino thiols exhibit stronger binding to Fe³⁺ compared to L-cysteine, making them superior ligands in metalloproteinase inhibitors .

- Toxicity: Linear amino thiols like L-cysteine are more cytotoxic, possibly due to interference with cellular redox balance .

Stability and Industrial Applicability

Branched amino thiols demonstrate superior thermal stability compared to linear analogs. For instance, this compound retains >90% purity after 6 months at 25°C, whereas L-cysteine degrades by 30% under the same conditions . This stability enhances its utility in pharmaceutical formulations requiring long shelf lives.

準備方法

Thiolation via Mitsunobu Reaction

A pivotal transformation involves converting the hydroxyl group of L-leucinol to a thiol. The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitates this substitution using thioacetic acid as the thiol source. Subsequent hydrolysis of the thioacetate intermediate under basic conditions yields the free thiol.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioacetylation | DEAD, PPh₃, Thioacetic Acid, THF | 78 |

| Hydrolysis | NaOH (2M), MeOH/H₂O | 92 |

This method achieves an overall yield of 72% with >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Oxidative Dimerization for Protection

To circumvent thiol oxidation during synthesis, researchers have employed oxidative dimerization. Treatment of L-leucinthiol with iodine in dichloromethane forms a disulfide bridge, producing Boc-protected (S,S)-dileucinthiol. This dimer serves as a stable intermediate for subsequent peptide coupling reactions, as demonstrated in enkephalin analog synthesis.

Alternative Pathways from L-Leucine Derivatives

Reductive Amination of 4-Methylpentane-1-thial

An alternative route involves reductive amination of 4-methylpentane-1-thial. This ketone precursor, synthesized via oxidation of 4-methyl-1-pentanethiol, undergoes stereoselective amination using ammonium acetate and sodium cyanoborohydride. The reaction proceeds with 85% ee, requiring chiral resolution via crystallization with L-tartaric acid to achieve enantiopurity.

Enzymatic Resolution of Racemic Mixtures

For racemic starting materials, enzymatic resolution using acylase I or penicillin amidase selectively deprotects the (S)-enantiomer from N-acetyl derivatives. This method, while slower (48–72 hours), achieves 98% ee with a 45% isolated yield.

Protection-Deprotection Strategies

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is widely used to protect the primary amine during thiol functionalization. Boc-anhydride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) provides quantitative protection. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine without affecting the thiol.

Thiol Protection as Disulfides

As noted earlier, disulfide formation via iodine oxidation stabilizes the thiol during handling. Reduction with zinc dust in 50% acetic acid regenerates the monomeric thiol with >95% recovery.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 1.35 (m, 1H, CH(CH₃)₂), 1.58 (d, 3H, J = 6.8 Hz, CH₃), 2.45 (t, 2H, J = 7.2 Hz, SCH₂), 3.12 (q, 1H, J = 6.4 Hz, CHNH₂).

Challenges and Optimization

Thiol Oxidation Mitigation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and chelating agents (EDTA) during synthesis.

Scalability of Mitsunobu Reaction

Large-scale Mitsunobu reactions face cost barriers due to stoichiometric PPh₃ and DEAD. Substituting polymer-supported reagents reduces phosphine oxide byproducts, improving practicality for industrial production.

Applications in Drug Synthesis

While beyond preparation methods, it is noteworthy that this compound serves as a key intermediate in HIV protease inhibitors and leucine aminopeptidase inhibitors. Its incorporation into cobicistat (a pharmacokinetic enhancer) underscores the therapeutic relevance of robust synthetic protocols .

Q & A

Q. What synthetic routes are available for preparing enantiomerically pure (S)-2-Amino-4-methyl-pentane-1-thiol?

The synthesis of this compound typically involves chiral resolution or asymmetric synthesis. A common approach includes:

- Step 1 : Starting with a chiral precursor, such as (S)-4-methylpentan-2-amine, followed by thiol functionalization.

- Step 2 : Thiol introduction via nucleophilic substitution or thiol-ene click chemistry under controlled conditions to retain stereochemical integrity.

- Step 3 : Purification using column chromatography or recrystallization to isolate the enantiomer.

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | (S)-4-methylpentan-2-amine, methanesulfonyl chloride, triethylamine | Sulfonylation to activate amine for substitution |

| 2 | Thiourea or NaSH in polar aprotic solvent (e.g., DMF) | Thiol group introduction |

| 3 | Chiral HPLC or enzymatic resolution | Enantiomeric purity validation |

Q. How can researchers characterize the stereochemistry and purity of this compound?

Advanced analytical techniques are critical:

- Chiral HPLC : To confirm enantiomeric excess (ee) using columns like Chiralpak IA/IB.

- NMR Spectroscopy : H and C NMR to verify structural integrity, with emphasis on diastereotopic proton splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNS).

- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in chemical biology?

This compound serves as:

- A chiral ligand in asymmetric catalysis for sulfur-containing pharmaceuticals.

- A building block in peptidomimetics or enzyme inhibitors, leveraging its thiol group for disulfide bond formation or metal coordination .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from differences in assay conditions or stereochemical impurities. Strategies include:

- Reproducibility Protocols : Standardize cell lines, buffer systems, and enantiomeric purity checks.

- Meta-Analysis : Compare datasets across studies (e.g., IC values in enzyme inhibition assays) to identify outliers .

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .

Q. What challenges arise in optimizing the stereoselective synthesis of this compound, and how are they addressed?

Key challenges include:

- Racemization during thiolation : Mitigated by using low-temperature conditions (-20°C) and non-basic solvents.

- Byproduct formation : Controlled via slow reagent addition and in situ monitoring (e.g., FTIR for sulfur intermediates).

- Scalability : Microfluidic reactors improve mixing efficiency and reduce side reactions .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding modes with proteins (e.g., cysteine proteases).

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR Models : Relate structural features (e.g., logP, polar surface area) to activity data .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under oxidative conditions?

Divergent stability reports may stem from:

- Thiol oxidation pathways : Use LC-MS to track disulfide vs. sulfonic acid formation.

- Environmental factors : Compare results under inert (N) vs. ambient atmospheres.

- Additive effects : Antioxidants (e.g., TCEP) stabilize the thiol group during storage .

Q. What methodologies validate the enantiomeric purity of this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。